molecular formula C15H22O B14838039 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene

2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene

Cat. No.: B14838039
M. Wt: 218.33 g/mol
InChI Key: NVLRERRZBQKZDP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene involves several steps, typically starting with the preparation of the benzene ring substituted with tert-butyl and ethyl groups. The cyclopropoxy group is then introduced through a cyclopropanation reaction. The specific reaction conditions and reagents used can vary, but common methods include the use of cyclopropyl halides and strong bases to facilitate the cyclopropanation .

Chemical Reactions Analysis

2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene can undergo various chemical reactions, including:

Scientific Research Applications

2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies involving the interaction of organic compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, although it is not used directly in medicine.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene involves its interaction with various molecular targets. The tert-butyl and cyclopropoxy groups can influence the compound’s reactivity and binding properties. The pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar compounds to 2-Tert-butyl-4-cyclopropoxy-1-ethylbenzene include:

Properties

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-tert-butyl-4-cyclopropyloxy-1-ethylbenzene

InChI

InChI=1S/C15H22O/c1-5-11-6-7-13(16-12-8-9-12)10-14(11)15(2,3)4/h6-7,10,12H,5,8-9H2,1-4H3

InChI Key

NVLRERRZBQKZDP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)C(C)(C)C

Origin of Product

United States

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